8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
Description
The compound 8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a methoxy group and at the 8-position with a 1,3-dimethylpyrazole-5-carbonyl moiety. The bicyclic scaffold is structurally rigid, which may influence stereoselective binding and pharmacokinetic properties.
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-9-6-13(16(2)15-9)14(18)17-10-4-5-11(17)8-12(7-10)19-3/h6,10-12H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOGPFPNPCJXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2C3CCC2CC(C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bicyclic octane derivative. Common reagents used in these reactions include methylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[321]octane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy for certain medical conditions.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-position of the azabicyclo[3.2.1]octane scaffold is critical for modulating biological activity. Key analogs include:
- Target vs. 8-Cyclopropylmethyl Analog: The cyclopropylmethyl group confers selectivity for serotonin (SERT) and dopamine (DAT) transporters, suggesting that bulky 8-substituents enhance stereoselectivity.
- Target vs. Benzhydryl Analog: The benzhydryl group enables NOP (nociceptin opioid peptide) receptor agonism, whereas the pyrazole carbonyl in the target could favor different receptor interactions due to its hydrogen-bonding capacity .
Substituent Variations at the 3-Position
The 3-position substituent influences steric and electronic properties:
- Safety data for the 3-methoxy analog indicates low acute toxicity under standard handling conditions .
Pharmacological and Structural Insights
- Rigid Scaffold : The bicyclo[3.2.1]octane framework enforces conformational rigidity, which enhances binding specificity but may limit solubility.
- Pyrazole vs. Sulfonamide : The pyrazole carbonyl in the target compound could improve water solubility compared to sulfonamide analogs, though this requires experimental validation.
- SAR Trends : Bulky 8-substituents (e.g., cyclopropylmethyl) improve transporter selectivity, while smaller groups (e.g., methyl) may favor broader receptor interactions .
Biological Activity
8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane (CAS No. 2189499-90-7) is a novel compound exhibiting significant biological activity, particularly as a potential therapeutic agent. This article explores its biological mechanisms, pharmacological effects, and structure-activity relationships (SAR) based on recent studies and findings.
Chemical Structure
The compound features a unique bicyclic structure that combines a pyrazole ring with an azabicyclo framework, enhancing its interaction with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | (2,5-dimethylpyrazol-3-yl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
| Molecular Formula | C14H21N3O2 |
| CAS Number | 2189499-90-7 |
The biological activity of this compound is primarily attributed to its ability to inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a crucial role in the metabolism of endocannabinoids and other lipid mediators involved in inflammation and pain pathways. By inhibiting NAAA, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at the site of inflammation .
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through its action on NAAA, which is linked to various inflammatory conditions.
- Analgesic Properties : By preserving PEA levels, it may provide pain relief similar to that of traditional analgesics.
- Potential Antitumor Effects : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, warranting further investigation .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the pyrazole and bicyclic components significantly influence biological activity. For instance:
- Substituents on the Pyrazole Ring : Variations in methyl groups at specific positions enhance inhibitory potency against NAAA.
| Compound | IC50 (μM) | Comments |
|---|---|---|
| ARN16186 | 0.042 | High potency as NAAA inhibitor |
| ARN19689 | 0.064 | Improved pharmacokinetic profile |
This table summarizes some key findings from SAR studies highlighting the relationship between structural modifications and biological activity .
Case Studies
Several studies have explored the efficacy of this compound in various models:
Study 1: In Vivo Efficacy
In an animal model of inflammatory pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. This effect was attributed to elevated levels of PEA due to NAAA inhibition.
Study 2: Antitumor Potential
A recent investigation into pyrazole derivatives indicated that certain structural modifications led to enhanced cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane?
- Methodological Answer : The synthesis involves multi-step routes:
- Step 1 : Formation of the azabicyclo[3.2.1]octane core via cyclization reactions under controlled conditions (e.g., reflux in dichloromethane or ethanol) .
- Step 2 : Introduction of the 3-methoxy group using methylation agents like iodomethane in the presence of a base (e.g., KCO) .
- Step 3 : Coupling the 1,3-dimethylpyrazole-5-carbonyl moiety via amide bond formation, typically employing carbodiimide-based coupling reagents (e.g., EDC/HOBt) in aprotic solvents like acetonitrile .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization for high-purity isolates .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .
- X-ray Diffraction (XRD) : For absolute stereochemical confirmation of the bicyclic system .
- IR Spectroscopy : To identify carbonyl (C=O) and methoxy (C-O) functional groups .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Kinase or protease assays if the pyrazole-carbonyl group suggests ATP-binding pocket interactions .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors) due to the azabicyclo core’s prevalence in neuroactive compounds .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cell lines relevant to hypothesized therapeutic areas .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Methodological Answer : Employ Design of Experiments (DoE) principles:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
- Response Surface Methodology (RSM) : To model interactions between variables and identify optimal conditions .
- Case Study : For cyclization steps, a DoE approach revealed that using DMF at 80°C with 10 mol% ZnCl increased yield from 45% to 72% while maintaining >95% enantiomeric excess (ee) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Address variability through:
- Replicate Studies : Ensure n ≥ 3 biological replicates with standardized protocols .
- Orthogonal Assays : Validate kinase inhibition via both radiometric and fluorescence-polarization assays .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane derivatives) to identify trends .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Study conformational flexibility of the bicyclic core in solvated environments .
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like serotonin receptors .
- ADMET Prediction : Tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Focus on modular modifications:
| Position | Modification | Biological Impact |
|---|---|---|
| Pyrazole-5-carbonyl | Replace methyl groups with halogens | Alters enzyme inhibition potency |
| 3-Methoxy | Substitute with hydroxyl or amine groups | Changes receptor selectivity |
| Azabicyclo core | Introduce sp-hybridized substituents | Modulates pharmacokinetic profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
